2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol
Description
The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol is a pyrimidine derivative featuring a 1,2,4-oxadiazole moiety substituted with a 2,3-dimethoxyphenyl group and a 4-ethylphenyl substituent. The 2,3-dimethoxy and 4-ethylphenyl groups likely influence its electronic properties, solubility, and target binding efficiency.
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-ethylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-4-14-8-10-15(11-9-14)17-12-19(28)25-23(24-17)32-13-20-26-22(27-31-20)16-6-5-7-18(29-2)21(16)30-3/h5-12H,4,13H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRICNFSBCPLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the pyrimidine ring and the attachment of the ethylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of oxadiazoles often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as EGFR and TNFα .
Additionally, the sulfonamide group in the compound suggests possible antibacterial and antifungal properties. This is supported by the known activity of sulfonamides against bacterial enzymes .
The oxadiazole moiety is recognized for its ability to interact with biological targets. Compounds containing this structure have been shown to modulate enzyme activity and receptor interactions, which are crucial for drug design . The specific interactions of this compound with biological targets remain an area of active research.
Material Science
In material science, the unique structural features of this compound allow for its use in developing new materials with specific properties such as conductivity and fluorescence . The ability to modify the compound's functional groups can lead to tailored materials for electronic applications or sensors .
Case Study 1: Anticancer Activity
A study published in MDPI explored various oxadiazole derivatives' anticancer activities. Among these, compounds similar to the target molecule showed promising results against breast cancer (MCF7) and prostate cancer (PC-3) cell lines, demonstrating significant cytotoxic effects at low concentrations .
Case Study 2: Antibacterial Properties
Research has indicated that compounds with similar structural characteristics to the target molecule exhibit antibacterial effects by mimicking substrates of bacterial enzymes. This mechanism has been exploited in developing new antibiotics .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Compound G807-0574
- Structure : 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
- Molecular Formula : C₂₁H₁₆N₄O₅S
- Molecular Weight : 436.44 g/mol
- Key Differences :
- Replaces the 2,3-dimethoxyphenyl group with a benzodioxol ring, enhancing electron-rich character.
- Substitutes 4-ethylphenyl with 3-methoxyphenyl, altering steric bulk and hydrophobicity.
- Implications : The benzodioxol group may improve metabolic stability compared to dimethoxy substituents, while the 3-methoxyphenyl could reduce lipophilicity relative to the ethylphenyl group .
CAS 669745-87-3
- Structure: 2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Molecular Formula : C₁₉H₁₇N₇OS
- Molecular Weight : 391.45 g/mol
- Features a 4-methylphenylamino group instead of the 4-ethylphenyl-pyrimidin-4-ol scaffold.
- Implications: The tetrazole’s acidic proton (predicted pKa 8.30) may enhance solubility in physiological conditions, while the methylphenylamino group could modulate target selectivity .
Pyrimidine-Oxadiazole Derivatives with Therapeutic Relevance
GPR119 Agonists from EP 1 808 168 B1
- Example Structure: [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol
- Key Differences: Incorporates a piperidine-linked oxadiazole and thiadiazole-phenoxy group, increasing structural complexity.
- Implications : Such modifications highlight the importance of oxadiazole positioning and alkyl/aryl substituents in optimizing agonist activity at GPR119, a target for diabetes therapeutics .
Physicochemical and Pharmacokinetic Trends
Biological Activity
The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol is a complex organic molecule that incorporates several pharmacologically relevant moieties. The biological activity of this compound is primarily attributed to the presence of the 1,2,4-oxadiazole and pyrimidine rings, which have been extensively studied for their diverse pharmacological properties.
The biological activity of this compound can be linked to several mechanisms:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .
- Anticancer Properties : The pyrimidine derivatives have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this one can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
Antimicrobial Activity
In a study examining various oxadiazole derivatives, it was found that those with electron-donating groups (like methoxy) exhibited enhanced antibacterial activity compared to their counterparts . Specifically, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent research highlighted that derivatives of 1,2,4-oxadiazoles showed promising results in inhibiting cancer cell lines. For instance:
- IC50 Values : Several studies reported IC50 values in the low micromolar range for compounds containing similar structures against human cancer cell lines such as HeLa and MCF-7 .
- Mechanism Insights : Molecular docking studies indicated strong binding affinities to thymidylate synthase and HDAC enzymes, suggesting potential pathways for anticancer activity .
Case Study 1: Antibacterial Activity
A series of synthesized pyrimidine derivatives were tested against E. coli and S. aureus. The compound was found to be significantly more effective than traditional antibiotics like trimethoprim, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The presence of the methoxy group was crucial for enhancing cytotoxicity, with some derivatives showing up to 12 times greater potency than standard chemotherapy agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| LogP | 3.383 |
| Polar Surface Area | 67.91 Ų |
| Hydrogen Bond Acceptors | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
